molecular formula C14H13ClO2 B6379930 4-(3-Chloro-5-methylphenyl)-2-methoxyphenol, 95% CAS No. 1261955-10-5

4-(3-Chloro-5-methylphenyl)-2-methoxyphenol, 95%

Cat. No. B6379930
CAS RN: 1261955-10-5
M. Wt: 248.70 g/mol
InChI Key: XUPJVSYJAPUXKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chloro-5-methylphenyl)-2-methoxyphenol, 95%, is a synthetic compound used in the field of scientific research. It is a versatile compound that can be used for a variety of purposes, including synthesis and analysis of other compounds, as well as in biochemical and physiological studies.

Scientific Research Applications

4-(3-Chloro-5-methylphenyl)-2-methoxyphenol, 95%, is a versatile compound that can be used for a variety of scientific research applications. It can be used as a starting material for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. In addition, it can be used as a reagent in biochemical and physiological studies, such as enzyme inhibition assays and receptor binding assays.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-5-methylphenyl)-2-methoxyphenol, 95%, is not well understood. However, it is believed to interact with proteins and other molecules in the cell. It is thought to inhibit the activity of certain enzymes and to bind to certain receptors, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chloro-5-methylphenyl)-2-methoxyphenol, 95%, depend on the concentration and duration of exposure. At low concentrations, it has been shown to inhibit the activity of certain enzymes and to bind to certain receptors. At higher concentrations, it can have a variety of effects, including the inhibition of cell growth, the induction of apoptosis, and the inhibition of inflammatory responses.

Advantages and Limitations for Lab Experiments

The use of 4-(3-Chloro-5-methylphenyl)-2-methoxyphenol, 95%, has several advantages in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize and purify. In addition, it is a versatile compound that can be used for a variety of scientific research applications. However, there are some limitations to its use. It is a relatively toxic compound, and it can cause skin and eye irritation. In addition, it can be degraded by light and heat, so it must be stored and handled carefully.

Future Directions

There are several potential future directions for 4-(3-Chloro-5-methylphenyl)-2-methoxyphenol, 95%. One possible direction is to develop more efficient and cost-effective methods for its synthesis and purification. In addition, further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Finally, it could be used as a starting material for the synthesis of other compounds, such as pharmaceuticals and agrochemicals.

Synthesis Methods

The synthesis of 4-(3-Chloro-5-methylphenyl)-2-methoxyphenol, 95%, is a relatively simple process. It involves the reaction of 4-chloro-5-methylphenol with chloroacetyl chloride in the presence of an acid catalyst. The resulting product is then purified using a column chromatography technique. The purity of the final product is typically greater than 95%.

properties

IUPAC Name

4-(3-chloro-5-methylphenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO2/c1-9-5-11(7-12(15)6-9)10-3-4-13(16)14(8-10)17-2/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPJVSYJAPUXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685599
Record name 3'-Chloro-3-methoxy-5'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloro-5-methylphenyl)-2-methoxyphenol

CAS RN

1261955-10-5
Record name 3'-Chloro-3-methoxy-5'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.